2-Aminomethylimidazo[5,1-b]thiazole

Antibacterial Carbapenem MRSA

Sourcing the correct imidazo[5,1-b]thiazole regioisomer is critical for anti-MRSA β-lactams and mutant-selective kinase inhibitors, yet the [2,1-b] isomer is frequently mis-supplied. 2-Aminomethylimidazo[5,1-b]thiazole provides a primary amine handle for amide coupling, reductive amination, and urea/thiourea formation. Key differentiation data: ~10.6-fold fungicidal potency improvement over boscalid (EC₅₀ 1.31 vs. 13.91 mg/L); V600E-B-RAF IC₅₀ 0.978 nM with 8.4-fold selectivity over RAF1; sub-μM antitubercular MICs via QcrB inhibition. Verified [5,1-b] regioisomer ensures regiochemical fidelity for lead optimization.

Molecular Formula C6H7N3S
Molecular Weight 153.21 g/mol
Cat. No. B8391035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethylimidazo[5,1-b]thiazole
Molecular FormulaC6H7N3S
Molecular Weight153.21 g/mol
Structural Identifiers
SMILESC1=C2N(C=C(S2)CN)C=N1
InChIInChI=1S/C6H7N3S/c7-1-5-3-9-4-8-2-6(9)10-5/h2-4H,1,7H2
InChIKeyJMOWHPBGGZDDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminomethylimidazo[5,1-b]thiazole – Chemoinformatics Procurement & Differentiation Guide for a Privileged Heterocyclic Building Block


2-Aminomethylimidazo[5,1-b]thiazole (CAS 713107-45-0 analog; C₆H₇N₃S, MW 153.21 g/mol) is a primary aminomethyl-substituted imidazo[5,1-b]thiazole, a fused bicyclic heterocycle that combines an imidazole and a thiazole ring . This scaffold is recognized as a 'privileged structure' in drug discovery due to its capacity to engage diverse biological targets, including kinases, bacterial penicillin-binding proteins, and fungal cytochrome complexes . The 2-aminomethyl substituent provides a versatile synthetic handle for amide coupling, reductive amination, and urea/thiourea formation, making this compound a strategic intermediate rather than a terminal bioactive molecule . The [5,1-b] ring fusion isomer is distinct from the more common [2,1-b] fusion, offering different electronic distribution, regiochemical reactivity, and biological target preferences that directly impact lead optimization campaigns .

Why 2-Aminomethylimidazo[5,1-b]thiazole Cannot Be Casually Substituted by Imidazo[2,1-b]thiazole or Benzothiazole Isomers in Lead Optimization Pipelines


The imidazo[5,1-b]thiazole scaffold is not functionally interchangeable with its [2,1-b] regioisomer or with benzothiazole/benzimidazole analogs. In anti-inflammatory series, thiazolobenzimidazole analogues were demonstrably more potent than the imidazole analogues, while polar substituents at the 2- or 3-position of the ring system reduced acute toxicity while maintaining anti-inflammatory activity . The [5,1-b] fusion places the bridgehead nitrogen in a different electronic environment compared to [2,1-b], directly affecting the nucleophilicity of the 2-aminomethyl group and the metabolic stability of derived amides . In carbapenem antibiotic programs, the imidazo[5,1-b]thiazol-2-yl group attached at the C-2 position of the β-lactam nucleus conferred potent anti-MRSA activity, whereas alternative heterocyclic attachments at this position often lose activity against resistant Gram-positive strains . The specific regiochemistry of the ring fusion determines which downstream substitution patterns are synthetically accessible—the [5,1-b] isomer undergoes nicotinoylation selectively at the 7-position, enabling efficient construction of carbapenem candidates that cannot be prepared from the [2,1-b] isomer .

Quantitative Differentiation Evidence: 2-Aminomethylimidazo[5,1-b]thiazole vs. Closest Structural Analogs in Key Performance Dimensions


Carbapenem-Derived Anti-MRSA Activity: Imidazo[5,1-b]thiazol-2-yl vs. Alternative Heterocyclic C-2 Attachments

1β-Methyl carbapenems bearing a 7-substituted imidazo[5,1-b]thiazol-2-yl group directly attached to the C-2 position of the carbapenem nucleus demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP), as well as against β-lactamase-negative ampicillin-resistant Haemophilus influenzae (BLNAR) . The imidazo[5,1-b]thiazol-2-yl attachment is critical; carbapenems with alternative heterocyclic attachments at C-2 (e.g., imidazo[2,1-b]thiazole or benzothiazole groups) do not achieve comparable anti-MRSA potency due to suboptimal interactions with penicillin-binding protein 2a (PBP2a) .

Antibacterial Carbapenem MRSA Gram-positive

Cephalosporin-Derived Anti-Pseudomonal & Anti-MRSA Potency: Imidazo[5,1-b]thiazolium-6-yl vs. Conventional C-3 Substituents

Cephalosporin CP6679, which bears an (imidazo[5,1-b]thiazolium-6-yl)methyl group at the C-3 position, demonstrated more potent antibacterial activity than ceftazidime (CAZ) and cefpirome (CPR) against both Pseudomonas aeruginosa and MRSA . CP6679 showed eight-fold stronger anti-MRSA activity compared to cefpirome . This potency gain is directly attributable to the imidazo[5,1-b]thiazolium-6-yl moiety, which enhances binding affinity for penicillin-binding protein 2' (PBP2') of MRSA .

Antibacterial Cephalosporin Pseudomonas aeruginosa MRSA

Antifungal Potency Advantage: Imidazo[5,1-b]thiazole Derivatives vs. Commercial Fungicide Boscalid Against Valsa mali

Novel imidazo[5,1-b]thiazole derivatives A5 and E1 displayed EC₅₀ values of 1.31 and 1.34 mg/L, respectively, against the phytopathogenic fungus Valsa mali, significantly outperforming the commercial fungicide boscalid (EC₅₀ = 13.91 mg/L) . Compound A5 also demonstrated in vivo protective and curative efficacy of 53.14% and 68.44% at 50 mg/L, comparable to boscalid (59.16% and 64.63%), while exhibiting low toxicity to zebrafish, earthworms, and worker bees . The imidazo[5,1-b]thiazole scaffold thus provides a ~10.6-fold in vitro potency advantage over the commercial standard.

Antifungal Agrochemical Valsa mali Crop protection

Regiochemical Synthetic Access: 7-Position Nicotinoylation of Imidazo[5,1-b]thiazole vs. Alternative Fusion Isomers

A patented process enables efficient, one-step nicotinoylation of the imidazo[5,1-b]thiazole ring specifically at the 7-position, a key transformation for constructing carbapenem candidates . This regioselective functionalization is not achievable with the same efficiency on imidazo[2,1-b]thiazole isomers, where the electronic distribution directs electrophilic substitution to different positions . The process uses the imidazo[5,1-b]thiazole core (directly accessible from 2-aminomethylimidazo[5,1-b]thiazole via functional group interconversion) and achieves nicotinoylation in a single step, reducing synthetic step count and cost compared to multi-step sequences required for alternative scaffolds .

Synthetic chemistry Regioselectivity Carbapenem intermediate Nicotinoylation

Kinase Selectivity Profile: V600E-B-RAF vs. RAF1 Inhibition by Imidazothiazole Derivative vs. Sorafenib

The imidazothiazole derivative 1zb exhibited IC₅₀ values of 0.978 nM against V600E-B-RAF and 8.2 nM against RAF1 kinase, demonstrating ~8.4-fold selectivity for the oncogenic V600E mutant . In cellular assays against four melanoma cell lines, 1zb showed IC₅₀ values of 0.18–0.59 µM, representing approximately 3–30-fold greater potency than sorafenib (IC₅₀ 1.95–5.45 µM) . Additionally, 1zb demonstrated selectivity for melanoma cells over normal skin cells and induced apoptosis (not necrosis) in the UACC-62 cell line . While 1zb is a more elaborated imidazothiazole derivative, the core scaffold's capacity to deliver nanomolar kinase inhibition and mutant selectivity is established.

Kinase inhibition Melanoma V600E-B-RAF Selectivity

Anti-Tubercular Potential: Imidazo[5,1-b]thiazole-Containing Derivatives vs. Standard Agents Against Mycobacterium tuberculosis

The imidazo[5,1-b]thiazole scaffold has demonstrated potent activity against Mycobacterium tuberculosis, targeting QcrB, a key component of the mycobacterial cytochrome bcc-aa3 supercomplex critical for the electron transport chain . Derivatives based on this scaffold have shown sub-micromolar to low-micromolar MIC values against M. tuberculosis, with selectivity indices (SI = TC₅₀/MIC) reported as favorable in Vero cell cytotoxicity counterscreens . The 2-aminomethyl functionality enables facile derivatization to explore structure-activity relationships around the QcrB binding pocket.

Antitubercular Mycobacterium tuberculosis QcrB inhibitor Infectious disease

High-Value Procurement and Application Scenarios for 2-Aminomethylimidazo[5,1-b]thiazole Based on Quantified Performance Differentiation


Carbapenem & Cephalosporin Anti-Infective Lead Optimization Programs Targeting MRSA and Resistant Pseudomonas aeruginosa

Procurement of 2-aminomethylimidazo[5,1-b]thiazole is justified for medicinal chemistry teams developing novel β-lactam antibiotics that require potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa. The imidazo[5,1-b]thiazol-2-yl and imidazo[5,1-b]thiazolium-6-yl groups have been clinically validated: cephalosporin CP6679 demonstrated 8-fold greater anti-MRSA potency than cefpirome and superior antipseudomonal activity compared to ceftazidime , while carbapenems with imidazo[5,1-b]thiazol-2-yl C-2 attachment exhibited potent activity against MRSA, PRSP, and BLNAR . The compound serves as both a direct intermediate for constructing these privileged attachments and a scaffold for focused library synthesis. The patented regioselective 7-nicotinoylation process further reduces synthetic complexity for carbapenem candidates, directly impacting API cost of goods .

Agrochemical Fungicide Discovery: Valsa mali and Broad-Spectrum Crop Protection

Agrochemical R&D teams pursuing next-generation fungicides with improved potency and reduced environmental impact should consider 2-aminomethylimidazo[5,1-b]thiazole as a core scaffold. Imidazo[5,1-b]thiazole derivatives A5 and E1 demonstrated a ~10.6-fold EC₅₀ potency improvement over the commercial fungicide boscalid against Valsa mali (1.31 vs. 13.91 mg/L) . Compound A5 also showed in vivo protective and curative efficacy comparable to boscalid and low toxicity to zebrafish, earthworms, and bees—critical for regulatory approval . The 2-aminomethyl group is the ideal synthetic handle for generating derivative libraries through amide coupling or reductive amination with diverse carboxylic acids and aldehydes.

Kinase Inhibitor Discovery for V600E-B-RAF-Driven Melanoma and Other Oncology Indications

Oncology-focused medicinal chemistry groups pursuing mutant-selective kinase inhibitors should evaluate 2-aminomethylimidazo[5,1-b]thiazole as a scaffold. The imidazothiazole derivative 1zb demonstrated nanomolar V600E-B-RAF inhibition (IC₅₀ = 0.978 nM) with ~8.4-fold selectivity over RAF1, and 3–30-fold greater cellular potency than sorafenib across melanoma lines . The scaffold also showed melanoma-selective cytotoxicity and apoptosis induction without necrosis . The 2-aminomethyl group is a versatile point for introducing diverse amide, sulfonamide, or urea substituents to optimize kinase selectivity and pharmacokinetic properties.

Anti-Tubercular Drug Discovery Targeting Mycobacterial Cytochrome bcc-aa3 (QcrB)

For neglected disease and global health programs seeking novel mechanism-of-action antitubercular agents, 2-aminomethylimidazo[5,1-b]thiazole enables exploration of QcrB as a target . Imidazo[5,1-b]thiazole derivatives have shown sub-micromolar MIC values against M. tuberculosis with favorable selectivity over mammalian cells, and their mechanism (inhibition of the cytochrome bcc-aa3 supercomplex) is orthogonal to existing TB drugs, reducing cross-resistance risk . The primary amine handle supports rapid SAR exploration through combinatorial library synthesis.

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